[(3-Chlorobenzyl)thio]acetic acid
Overview
Description
[(3-Chlorobenzyl)thio]acetic acid is an organic compound with the molecular formula C9H9ClO2S and a molecular weight of 216.685 g/mol . It is a white crystalline solid that is not easily soluble in water but can dissolve in organic solvents such as alcohols and ethers . This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as benzylic compounds, often target proteins or enzymes in the body, interacting with their active sites and influencing their function .
Mode of Action
The mode of action of such compounds can vary greatly depending on their specific structure and the target they interact with. They might inhibit or activate the target, leading to changes in a biological pathway .
Biochemical Pathways
Benzylic compounds can be involved in a variety of biochemical pathways. For example, they might be part of metabolic reactions, where they are transformed by enzymes, or they might influence signal transduction pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific structure. Benzylic compounds, for example, can be metabolized in the liver, and their distribution in the body can be influenced by factors such as their lipophilicity .
Result of Action
The result of the compound’s action will depend on its specific target and mode of action. It might lead to changes in cell behavior, influence physiological processes, or have therapeutic effects .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
2-((3-Chlorobenzyl)thio)acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of 2-((3-Chlorobenzyl)thio)acetic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by modulating the activity of key signaling proteins, thereby influencing cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 2-((3-Chlorobenzyl)thio)acetic acid exerts its effects through various mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. This binding often involves interactions with specific amino acid residues in the active site of the enzyme or receptor. Additionally, 2-((3-Chlorobenzyl)thio)acetic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-Chlorobenzyl)thio)acetic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-((3-Chlorobenzyl)thio)acetic acid can remain stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-((3-Chlorobenzyl)thio)acetic acid vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in biochemical pathways. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-((3-Chlorobenzyl)thio)acetic acid can result in toxic or adverse effects, including cellular damage and disruption of normal metabolic processes .
Metabolic Pathways
2-((3-Chlorobenzyl)thio)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in metabolic processes, influencing metabolic flux and metabolite levels. For instance, it can affect the activity of enzymes involved in the citric acid cycle, leading to changes in energy production and metabolic balance .
Transport and Distribution
The transport and distribution of 2-((3-Chlorobenzyl)thio)acetic acid within cells and tissues are critical for its biochemical activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of 2-((3-Chlorobenzyl)thio)acetic acid within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-((3-Chlorobenzyl)thio)acetic acid is essential for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of 2-((3-Chlorobenzyl)thio)acetic acid within the cell can determine its overall impact on cellular function .
Preparation Methods
The synthesis of [(3-Chlorobenzyl)thio]acetic acid typically involves the reaction of 3-chlorobenzyl chloride with thioglycolic acid under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution of the chloride group by the thiol group. The reaction mixture is then acidified to precipitate the product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
[(3-Chlorobenzyl)thio]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[(3-Chlorobenzyl)thio]acetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials
Comparison with Similar Compounds
[(3-Chlorobenzyl)thio]acetic acid can be compared with other similar compounds, such as:
2-((4-Chlorobenzyl)thio)acetic acid: Similar structure but with the chlorine atom at the para position.
2-((3-Bromobenzyl)thio)acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-((3-Methylbenzyl)thio)acetic acid: Similar structure but with a methyl group instead of chlorine.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.
Properties
IUPAC Name |
2-[(3-chlorophenyl)methylsulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO2S/c10-8-3-1-2-7(4-8)5-13-6-9(11)12/h1-4H,5-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYICVPMYXZNAHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CSCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70366605 | |
Record name | {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34722-33-3 | |
Record name | {[(3-Chlorophenyl)methyl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70366605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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